Journal Name:Reactive & Functional Polymers
Journal ISSN:1381-5148
IF:4.966
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/502694/description#description
Year of Origin:1995
Publisher:Elsevier
Number of Articles Per Year:222
Publishing Cycle:Monthly
OA or Not:Not
The application of multi-walled carbon nanotubes modified pencil graphite electrode for voltammetric determination of favipiravir used in COVID-19 treatment
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-08 , DOI: 10.1007/s00706-023-03082-3
This study describes the first application of an improved procedure on a pencil graphite electrode decorated with functionalized multi-walled carbon nanotubes (f-MWCNTs/PGE) for the determination of the COVID-19 antiviral drug, favipiravir (FVP). The electrochemical behavior of FVP at f-MWCNTs/PGE was examined by cyclic voltammetry and differential pulse voltammetry (DPV) methods, and it was noted that the voltammetric response significantly increased with the modification of f -MWCNTs to the surface. The linear range and limit of detection from DPV studies were determined as 1–1500 µM and 0.27 µM, respectively. In addition, the selectivity of the method was tested toward potential interferences, which can be present in pharmaceutical and biological samples, and it was found that f-MWCNTs/PGE showed high selectivity for the determination of FVP in the presence of probable interferences. The results with high accuracies and precisions from the obtained feasibility studies also revealed that the designed procedure can be used for accurate and selective voltammetric determination of FVP in real samples.Graphical abstract
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Electrochemical investigations and determination of antineoplastic agent etoposide at single-use pencil graphite electrode: an eco-friendly and cost effective voltammetric method
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-07 , DOI: 10.1007/s00706-023-03079-y
Etoposide is an antineoplastic agent obtained from the plant extract and also has anti-cancer properties. In this study, a pencil graphite electrode was used for the first time for the electrochemical properties and quantification of etoposide in the presence of anionic surfactant. For this purpose, square wave and ciyclic voltammetry techniques were used. Etoposide in Britton-Robinson (pH 3.0, containing 5 mM anionic surfactant) medium gave an irreversible oxidation peak at about + 0.732 V. In the suggested voltammetric method, LOQ = 0.521 µM and LOD = 0.156 µM values were obtained in the concentration range of 0.705–6.34 μΜ [Ip (µA) = 0.6621 C (μΜ)–0.5755 (r = 0.983), n = 9)]. The fact that the developed voltammetric method is simple, fast, and sensitive is seen as an important advantage. In addition, the applicability of this proposed voltammetric method to drug and urine samples has proven the selectivity of the method.Graphical abstract
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Identity and purity of historical remains of inorganic pharmaceuticals from the eighteenth century
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-23 , DOI: 10.1007/s00706-023-03092-1
Sixteen specimens of historical remains of inorganic pharmaceuticals dating back to the eighteenth century were analyzed by a combination of spectroscopy (ICP–MS, atomic absorption/emission, UV–Vis, infrared and Raman), capillary zone electrophoresis, and chemical methods (titration and gravimetric analysis). The results obtained confirmed the identity of 14 of the specimens analyzed. With the exception of one, impurities were found in all specimens, often at relatively high concentrations. Based on these impurities, it was possible to confirm the origin of six substances as naturally occurring minerals. The other specimens were probably prepared by period apothecaries or artisans through chemical reactions. In two specimens, a recipe of the time, based on the ignition of metal with sulfur, could be confirmed. For anatron, a substance that originated as a by-product of glass melting, it was possible to determine its composition as a mixture of alkaline sulfates, carbonates, and chlorides (the first such analysis described in the literature). On the other hand, for two specimens, it was found that the substance was mistaken for a completely different compound than would be expected from the Latin inscription on the apothecary jar.Graphical abstract
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Smectite-supported metal nanoparticles: current trends and approaches
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-05-15 , DOI: 10.1007/s00706-023-03077-0
The latest trend in environmental sustainability is nanoparticle applications in environmental monitoring. Consequently, the rapid increase in toxic waste from various industries, medical and agricultural sector can be altered by environmental friendly materials. One of the cost-effective and peculiar mineral namely 2:1 smectite clay mineral is proven to be effective in such sectors. This review surveys the work developed in the field of clay nanoparticles, categorically smectite clay nanoparticles in the combination of metals in its nano-form where smectite clay acts as a support for metal nanoparticles. The synthesis of smectite-supported metal nanoparticles are discussed with a comparison to different methods among which reduction and wet impregnation is the most performed process which includes a wide array of reducing agents. An interpretative research reveals significant advancements revealing the usage of similar clay minerals for the adsorption of different pollutants in water treatment such as bentonite-Fe3O4 NPs for the removal of Cu(II) and bentonite-nZVI for the removal of Cr(VI). The study ascertained that an increase in the surface area allows effective catalytic reaction with improvement in the rate of reaction. It was found that qualitative detection can be done by smectite-supported metal nanoparticles. Though the non-toxic and inexpensive factors of metal-supported smectite nanoparticles prove to be a cornerstone for the medical and industrial sector, a limited variety of studies is found. A compendium of literatures since 2010 to 2022 is presented in this review. This study proves the exclusive efficiency of metal nanoparticles supported by smectite over smectite nanoparticles.Graphical abstract
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Influence of the pulsed amperometric detection to the passivation of the working electrode
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-23 , DOI: 10.1007/s00706-023-03089-w
The degree of passivation of the working electrode during the amperometric detection in flow can be strongly diminished by the application of pulsed amperometry, even without the application of specific cleaning pulses. Three different potential programs were tested and compared to the traditional amperometry with continuously applied potential. All three programs suppressed the passivation in different degree, although the observed efficiency depends also on the conditions of the determination, particularly the pH of the electrolyte. Simple switching between the detection potential and zero potential provided the best results; more complex potential programs shower either the lower efficiency or the low measurement frequency. The detection and quantification limit, obtained using this method, reached 5.8 × 10−6 mol dm−3 and 1.9 × 10−5 mol dm−3, respectively; their relatively high value is caused by the increase of the background current, inevitably caused by the potential changes.Graphical abstract
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Electrostatic potential mapping of ascorbic acid and dimethoxyaniline for the antioxidant evaluation capacity
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-17 , DOI: 10.1007/s00706-023-03085-0
We have here presented an extended theoretical and experimental study of hydroxyl radical (HR) trapping assay by ascorbic acid (AA). 2,4-Dimethoxyaniline (DMA) in the presence of hydrogen peroxide and horseradish peroxidase (HRP) produces an imine form of 2,4-DMA (DMA*), a violet colored product with an UV–Vis absorption maximum at 540 nm. The formation of the violet colored product was inhibited by the addition of AA. Fukui functions and dual descriptor enumerating the local and global electron densities of the atoms on the DMA, AA, and HR systems were calculated. The preferential electron density pattern on DMA, AA, and HR was assessed by left and right Fukui functionals at constant external potential. Highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) gap for DMA and AA were found to be 8.834 and 10.908 eV, respectively, and singly occupied molecular orbital–highest occupied molecular orbital (SOMO–HOMO) gap for HR was 16.872 eV. The global softness for DMA, HR, and AA was 12.99, 6.10, and 11.70, respectively. The electronic transitions (n to π* and π to π*) of the proposed colored product were simulated by time dependent-density functional theory (TD-DFT) calculation with its correlation with the practical UV–Vis data. Natural bond order analysis (NBO) and electrostatic potential (ESP) providing theoretical information on the relative electron density over the atomic position of AA and DMA were presented. This article can provide a unique way of understanding the position of HR radical attack on AA and DMA.Graphical abstract
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Acylation of terminal alkynes with N-acylbenzotriazole: synthesis of conjugated ynones in ionic liquids
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-05-04 , DOI: 10.1007/s00706-023-03066-3
1-Butyl-3-methylimidazolium tetra-fluoroborate ([BMIM][BF4]) has been used as an ionic liquid for the synthesis of conjugated ynones in good yields from alkyl/aryl N-acylbenzotriazoles and terminal alkynes in catalytic amounts of zinc chloride. Mild reaction conditions, short reaction time, and excellent functional group tolerance with broad substrate scope are the advantages of this protocol. The [BMIM][BF4] can be recovered and reused without significant loss in efficiency.Graphical abstract
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A computational assessment of the O−H⋅⋅⋅O intramolecular hydrogen-bonding in substituted phenalenes: diverse degrees of covalence
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-04-28 , DOI: 10.1007/s00706-023-03070-7
The present article demonstrates a quantum chemical approach based on the Quantum Theory of Atoms-In-Molecules (QTAIM) to assess the O−H⋅⋅⋅O intramolecular hydrogen-bonding (IMHB) interactions in a series of phenalene derivatives, namely, 9-hydroxy-2,4-dihydro-1H-phenalen-1-one (9HP1O), 2-hydroxy-9,9a-dihydro-1H-phenalen-1-one (2HP1O), and 3-hydroxy-1H-phenalen-2(4H)-one (3HP2O). The topological parameters and IMHB energies have been calculated based on density functional theory (using B3LYP and CAM-B3LYP hybrid functionals, and M06-2X and LC-ωPBE functionals) and Møller-Plesset perturbation theory (MP2) approaches. The calculated geometrical and topological parameters along with the IMHB energies show the different degrees of covalence in the IMHB interactions in the studied molecular structures, and thus reveal the inequivalence of substitution pair positions in the studied phenalene derivatives. The results derived from QTAIM analyses of the studied molecules are further corroborated from noncovalent interaction analysis including a visual portrayal of the noncovalent interactions.Graphical abstract
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The benefits of mixed-mode chromatography columns for separation of peptides and protein digests
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-08 , DOI: 10.1007/s00706-023-03088-x
In this work, the evaluation and comparison of mixed-mode chromatography and reversed-phase chromatography for separation of peptides and protein digests have been performed. The effects of pH of aqueous part of mobile phase as well as the effects of organic modifier on retention, resolution, and peak shape were investigated on several columns including three mixed-mode columns possessing reversed-phase/anion-exchange mechanism, two reversed-phase octadecyl columns, and one column with mixed-mode reversed-phase/anion-exchange character only in defined pH range. The set of peptides varying in their polarity, length, amino acid sequence, and charge state, namely dipeptides, N-blocked dipeptides, and oligopeptides, was selected to describe the chromatographic behavior under different conditions properly. These measurements showed the potential of mixed-mode chromatography columns for analysis of differently charged peptides in a single run. The applicability of the tested conditions has been verified by the analysis of cytochrome C digested fragments. Two types of samples were analyzed and compared, i.e., commercial cytochrome C digested standard and cytochrome C digested via trypsin spin columns. The obtained results point to the necessity of using mass spectrometry detection because of large number of unknown peaks in cytochrome C digested standard, probably originating from chymotryptic and miscleavage activities.Graphical abstract
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An effective room temperature nuclear iodination of aromatic compounds using molecular iodine and ammonium acetate
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-08 , DOI: 10.1007/s00706-023-03084-1
The iodination of aromatic compounds using a simple and benign iodinating agent such as molecular iodine (I2) under oxidant free mild conditions is a difficult and highly important task in organic synthesis since aryl iodides are the highly reactive starting materials in a variety of organic transformations. We have developed a mild and effective method for the aromatic iodination using challenging iodinating agent, I2 under the catalytic performance of ammonium acetate (NH4OAc). A variety of aromatic compounds are converted efficiently into their corresponding aryl iodides under developed condition with high regioselectivity.Graphical abstract
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.40 79 Science Citation Index Science Citation Index Expanded Not
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